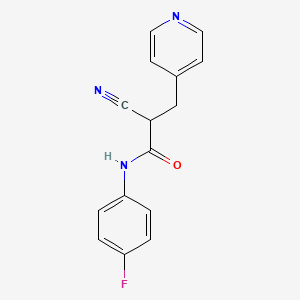

2-cyano-N-(4-fluorophenyl)-3-(pyridin-4-yl)propanamide

Description

2-Cyano-N-(4-fluorophenyl)-3-(pyridin-4-yl)propanamide is a propanamide derivative featuring a cyano group at the 2-position, a pyridin-4-yl moiety at the 3-position, and a 4-fluorophenyl substituent on the amide nitrogen. Its molecular weight is approximately 281.31 g/mol (calculated from the formula C₁₅H₁₁FN₃O). Its structural uniqueness lies in the combination of electron-withdrawing (cyano, 4-fluorophenyl) and aromatic (pyridine) groups, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-cyano-N-(4-fluorophenyl)-3-pyridin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPWTVXIYXWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(pyridin-4-yl)propanamide typically involves the reaction of 4-fluoroaniline with cyanoacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorophenyl)-3-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential as a drug candidate due to its structural characteristics that may allow it to interact with specific biological targets. The presence of the cyano and fluorophenyl groups enhances its lipophilicity and biological activity, making it a candidate for developing therapies targeting various diseases.

Case Study: Pain Management

Research indicates that compounds similar to 2-cyano-N-(4-fluorophenyl)-3-(pyridin-4-yl)propanamide can inhibit fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, which are involved in pain pathways. For instance, studies have shown that derivatives of this compound exhibit dual inhibition properties, potentially leading to improved pain relief with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Research

The compound serves as a probe in biological studies to elucidate complex pathways. Its ability to modulate enzyme activity makes it valuable for investigating mechanisms underlying various physiological processes.

Example: Endocannabinoid System

Research has highlighted the role of similar compounds in enhancing endocannabinoid signaling by inhibiting FAAH, leading to increased levels of endogenous cannabinoids. This mechanism is significant for developing treatments for conditions such as chronic pain and inflammation .

Industrial Applications

In industrial chemistry, this compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows for modifications that can lead to new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

(a) 2-Cyano-N-(2-Methoxyphenyl)-3-(Pyridin-4-yl)Propanamide (CAS: 483359-51-9)

- Key Differences : The 4-fluorophenyl group in the target compound is replaced by a 2-methoxyphenyl substituent.

- Impact: Methoxy is electron-donating, which increases electron density on the aromatic ring compared to fluorine’s electron-withdrawing nature.

(b) Bicalutamide (CAS: 90357-06-5)

- Structure: Contains a propanamide backbone with a 4-cyano-3-(trifluoromethyl)phenyl group and a 4-fluorophenylsulfonyl substituent.

- Key Differences : The sulfonyl group and trifluoromethyl substituent enhance hydrophobicity and steric bulk compared to the target compound. Bicalutamide is a clinically used androgen receptor inhibitor, highlighting how substituent modifications can confer therapeutic utility .

(c) Compounds from (3n, 3o, 3p, 3q)

- Examples : (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n).

- Key Differences: These compounds replace the cyano group with indole or substituted phenylpropanamido groups.

Physicochemical Properties

Table 1: Comparative Data on Key Properties

Key Observations :

- Electron-withdrawing groups (cyano, fluorine) may reduce solubility in aqueous media compared to methoxy or indole-containing analogs.

Biological Activity

2-Cyano-N-(4-fluorophenyl)-3-(pyridin-4-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a cyano group, a fluorophenyl moiety, and a pyridine ring, is being investigated for its effects on various biological pathways, particularly in the context of pain relief and anti-inflammatory properties.

- Molecular Formula : C15H12FN3O

- Molecular Weight : 269.28 g/mol

- CAS Number : 483359-44-0

- InChI Key : MSHDXPVHYHLZER-UHFFFAOYSA-N

- Canonical SMILES : C1=CC=C(C(=C1)NC(=O)C(CC2=CC=NC=C2)C#N)F

The biological activity of this compound is believed to involve modulation of specific enzyme activities, particularly those related to the endocannabinoid system. It may act as an inhibitor of fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially providing analgesic effects.

Inhibition Studies

Research indicates that compounds similar to this compound show significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses. The inhibition of COX enzymes can reduce the production of pro-inflammatory mediators.

| Compound | IC50 (µM) | Target | Reference |

|---|---|---|---|

| This compound | TBD | COX-2 | |

| Flu-AM1 (related compound) | 10 | FAAH | |

| Flurbiprofen (reference) | 10 | COX-2 |

Case Studies and Research Findings

-

Dual Action as FAAH and COX Inhibitor :

A study highlighted that enantiomers of Flu-AM1, a compound structurally related to this compound, exhibited potent inhibition of both FAAH and COX enzymes. These findings suggest a promising dual-action mechanism that could be beneficial in managing pain and inflammation without the side effects commonly associated with traditional NSAIDs . -

Cell-Based Assays :

In vitro assays using RAW 264.7 macrophage cells demonstrated that the compound significantly inhibited the production of prostaglandins (PGE2 and PGD2), which are key mediators in inflammatory responses. The results indicated that while COX inhibition was effective, it did not significantly alter levels of 2-arachidonoylglycerol (2-AG), suggesting a complex interaction within the endocannabinoid signaling pathway .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-cyano-N-(4-fluorophenyl)-3-(pyridin-4-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. Acylation of 4-fluoroaniline with a cyano-substituted propanoyl chloride intermediate is a common approach. For example, similar propanamide derivatives are synthesized by reacting acid chlorides (e.g., 3-(pyridin-4-yl)propanoyl chloride) with substituted anilines under basic conditions (e.g., triethylamine in dichloromethane) . Optimization involves controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to acid chloride), and solvent polarity to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How is the structural integrity of this compound validated?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (δ~7.2–7.4 ppm for aromatic protons), pyridin-4-yl protons (δ~8.5 ppm), and the cyano group (δ~120 ppm in C). Discrepancies in splitting patterns can indicate impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) with <2 ppm error. For example, a derivative with a similar mass (CHFNO) would show m/z ~278.09 .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, particularly for the cyano and amide groups .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinases). IC values are calculated via dose-response curves (0.1–100 µM range) .

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria. For example, related propanamides show MIC values of 8–32 µg/mL against S. aureus .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups to assess effects on binding affinity. For example, fluorophenyl analogs show enhanced metabolic stability compared to methoxy derivatives .

- Scaffold Hybridization : Fuse the pyridine ring with oxadiazole or thiazole moieties to improve solubility or target engagement. Derivatives with oxadiazole exhibit improved urease inhibition (IC ~5 µM) .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in regression models to predict activity trends .

Q. What computational strategies resolve contradictions in docking vs. experimental binding data?

- Methodological Answer :

- Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., from molecular dynamics simulations). For CYP51 targets, this explains discrepancies between predicted and observed IC values .

- Binding Free Energy Calculations : Use MM-GBSA to refine docking scores. A ΔG difference >2 kcal/mol between analogs justifies experimental retesting .

- Crystallographic Validation : Co-crystallize the compound with its target (e.g., kinase) to resolve steric clashes or hydration effects missed in silico .

Q. How can conflicting solubility and stability data across studies be reconciled?

- Methodological Answer :

- Standardized Protocols : Ensure consistent solvent systems (e.g., PBS pH 7.4 for solubility). Discrepancies in reported solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may arise from polymorphic forms .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation pathways. HPLC-MS tracks byproducts (e.g., hydrolysis of the cyano group) .

- Inter-laboratory Validation : Collaborate to replicate results using identical batches and analytical methods .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Pharmacokinetics : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (%F). Plasma samples analyzed via LC-MS/MS quantify t, C, and AUC .

- Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target effects (e.g., CYP450 induction). Related compounds show hepatotoxicity at >50 mg/kg doses .

- Metabolite Profiling : Identify phase I/II metabolites using human liver microsomes and UDP-glucuronosyltransferase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.